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Compound of Interest

Compound Name: QL-X-138

Cat. No.: B10769073 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
QL-X-138 is a potent, dual inhibitor of Bruton's tyrosine kinase (BTK) and MAPK-interacting

kinases 1 and 2 (MNK1/2).[1][2][3][4] It exhibits a unique mechanism of action, with covalent

binding to BTK and non-covalent, reversible binding to MNK1/2.[1][3][4] This dual inhibitory

action makes QL-X-138 a promising candidate for the treatment of B-cell malignancies and

other cancers.[1][3][4] These application notes provide a detailed protocol for determining the in

vitro potency of QL-X-138 against its target kinases using a luminescence-based biochemical

assay.
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Caption: Signaling pathways targeted by QL-X-138.
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Quantitative Data
The following tables summarize the inhibitory activity of QL-X-138 against its target kinases

and its anti-proliferative effects on various cancer cell lines.

Table 1: Inhibitory Potency (IC50) of QL-X-138 against Target Kinases

Kinase IC50 (nM)

BTK 8 - 9.4[1][2][5]

MNK1 107.4[1][2][5]

MNK2 26[1][2][5]

Table 2: Anti-Proliferative Activity (GI50) of QL-X-138 in Cancer Cell Lines (72h treatment)
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Cell Line Cancer Type GI50 (µM)

TMD8
Diffuse Large B-cell

Lymphoma
0.31[1]

U2932
Diffuse Large B-cell

Lymphoma
1.2[1]

Ramos Burkitt's Lymphoma 0.49[1]

OCI-AML3 Acute Myeloid Leukemia 1.4[1]

SKM-1 Acute Myeloid Leukemia 0.4[1]

NOMO-1 Acute Myeloid Leukemia 0.23[1]

NB4 Acute Promyelocytic Leukemia 0.95[1]

HEL Erythroleukemia 1.2[1]

U937 Histiocytic Lymphoma 1.4[1]

NALM6 B-cell Precursor Leukemia 0.23[1]

MEC-1
Chronic Lymphocytic

Leukemia
1.3[1]

MEC-2
Chronic Lymphocytic

Leukemia
0.93[1]

Hs 505.T T-cell Lymphoma 1[1]

REC-1 Mantle Cell Lymphoma 2.4[1]

Experimental Protocol: In Vitro Kinase Assay
This protocol is designed to determine the IC50 value of QL-X-138 against BTK, MNK1, and

MNK2 using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced

during the kinase reaction.
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Enzymes: Recombinant human BTK, MNK1, and MNK2 (e.g., from Promega, Carna

Biosciences).

Substrates: Poly(Glu,Tyr) 4:1 for BTK, and a specific peptide substrate for MNK1/2 (e.g.,

eIF4E-derived peptide).

Inhibitor: QL-X-138 (dissolved in 100% DMSO).

ATP: Adenosine 5'-triphosphate.

Assay Kit: ADP-Glo™ Kinase Assay (Promega, V9101).

Buffers:

Kinase Buffer (KB): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM

MnCl₂, 50 µM DTT.

DMSO (Dimethyl sulfoxide).

Plates: White, low-volume 384-well assay plates (e.g., Corning #3572).

Equipment:

Multichannel pipettes.

Plate reader capable of measuring luminescence.

Incubator.
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Caption: Workflow for the QL-X-138 kinase assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b10769073?utm_src=pdf-body-img
https://www.benchchem.com/product/b10769073?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10769073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step-by-Step Procedure
Compound Preparation:

Prepare a 10-point serial dilution of QL-X-138 in 100% DMSO, starting from a high

concentration (e.g., 100 µM). The final DMSO concentration in the assay should not

exceed 1%.

Reagent Preparation:

Prepare the kinase, substrate, and ATP solutions in Kinase Buffer at 2.5 times the final

desired concentration. The final concentrations will depend on the specific activity of the

enzyme batch and should be optimized. As a starting point, use the Km value of ATP for

each kinase.

Assay Plate Setup:

Add 1 µL of the serially diluted QL-X-138 or DMSO (for positive and negative controls) to

the wells of a 384-well plate.

Kinase Reaction:

Add 2 µL of the kinase solution to each well.

Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to

the kinase.

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The

final reaction volume will be 5 µL.

Incubate the plate for 1 hour at 30°C.

Signal Detection:

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

Incubate the plate for 40 minutes at room temperature to deplete the remaining ATP.
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Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to

ATP and produce a luminescent signal.

Incubate for 30 minutes at room temperature.

Measure the luminescence using a plate reader.

Data Analysis:

The luminescent signal is proportional to the amount of ADP produced and thus to the

kinase activity.

Calculate the percentage of inhibition for each concentration of QL-X-138 relative to the

DMSO control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion
This protocol provides a robust and reproducible method for assessing the inhibitory activity of

QL-X-138 against its target kinases. The provided data and methodologies will aid researchers

in further characterizing the biochemical profile of this potent dual inhibitor. For optimal results,

it is recommended to determine the enzyme and substrate concentrations empirically.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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